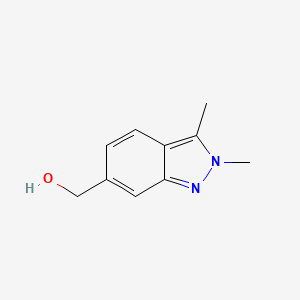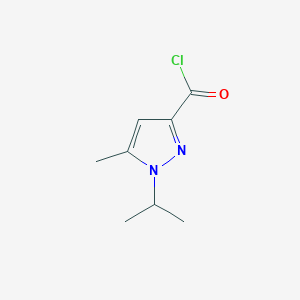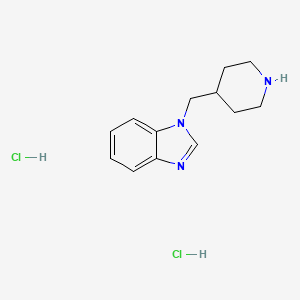
Chlorhydrate de 3-aminométhyl-7-azaindole
Vue d'ensemble
Description
3-Aminomethyl-7-azaindole hydrochloride is a chemical compound with the molecular formula C8H10ClN3 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of 7-azaindoles, which includes 3-Aminomethyl-7-azaindole hydrochloride, has been a subject of research. One study reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles . Another study discusses the development of novel synthetic methods for various azaindoles .Molecular Structure Analysis
The molecular structure of 3-Aminomethyl-7-azaindole hydrochloride consists of a pyrrolo[2,3-b]pyridine core with an aminomethyl group attached .Chemical Reactions Analysis
Azaindoles, including 3-Aminomethyl-7-azaindole hydrochloride, have been used in various chemical reactions. For instance, one study reports a nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines .Physical and Chemical Properties Analysis
3-Aminomethyl-7-azaindole hydrochloride has a molecular weight of 183.64 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
Le squelette azaindole est une caractéristique importante de nombreux produits naturels biologiquement actifs et dérivés synthétiquesChlorhydrate de 3-aminométhyl-7-azaindole sert d'intermédiaire clé dans la synthèse de divers agents thérapeutiques ciblant un éventail de maladies . Sa structure unique permet le développement de nouveaux composés présentant des activités biologiques potentielles.
Développement d'agents thérapeutiques
En raison de ses propriétés biochimiques et biophysiques, le This compound a été utilisé dans la création de plusieurs agents thérapeutiques. Les chercheurs ont exploré son utilisation dans le traitement d'affections telles que le cancer, les troubles neurologiques et les maladies infectieuses, en tirant parti de sa capacité à interagir avec des cibles biologiques .
Méthodologies de synthèse novatrices
Le composé a été à l'avant-garde de nouvelles stratégies de synthèse pour les dérivés de l'azaindole. Ces méthodologies visent à produire des azaindoles diversement substitués, qui présentent un intérêt majeur en raison de leur potentiel pharmacologique . La réactivité du composé facilite le développement de voies de synthèse efficaces.
Sondes de biologie chimique
En biologie chimique, le This compound peut être utilisé pour créer des sondes permettant de comprendre les processus biologiques. Sa polyvalence structurelle permet la conception de molécules capables de se lier sélectivement aux enzymes, aux récepteurs et aux autres protéines, fournissant des informations sur leur fonction et leur interaction avec d'autres biomolécules .
Applications en science des matériaux
Les propriétés électroniques des azaindoles les rendent appropriés pour des applications en science des matériauxThis compound peut être incorporé dans des semi-conducteurs organiques, des capteurs et d'autres dispositifs électroniques, où il contribue à la conductivité et à la stabilité des matériaux .
Chimie analytique
En tant que réactif analytique, le This compound peut être utilisé dans le développement de tests et d'outils de diagnostic. Sa réactivité et sa spécificité permettent la détection et la quantification de divers analytes, ce qui est crucial à la fois en recherche et en milieu clinique .
Mécanisme D'action
While the specific mechanism of action for 3-Aminomethyl-7-azaindole hydrochloride is not mentioned in the search results, azaindoles in general have been found to target a variety of kinases as inhibitors . The biostructural analysis of azaindoles with kinase inhibitors revealed that two nitrogen atoms of azaindole form hydrogen bonds with the hinge region of the protein kinase .
Orientations Futures
Azaindoles, including 3-Aminomethyl-7-azaindole hydrochloride, have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . Future research may focus on developing novel synthetic methods for various azaindoles and testing them for bioactivity against a variety of biological targets .
Analyse Biochimique
Biochemical Properties
3-Aminomethyl-7-azaindole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosine protein kinase SRC, a key enzyme involved in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to inhibit SRC kinase activity makes it a potential candidate for anti-cancer therapies .
Cellular Effects
The effects of 3-Aminomethyl-7-azaindole hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cells, such as MCF-7 breast cancer cells, by interfering with the SRC kinase signaling pathway . Additionally, it has been observed to induce apoptosis in cancer cells, further highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-Aminomethyl-7-azaindole hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of tyrosine protein kinase SRC, leading to inhibition of its kinase activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminomethyl-7-azaindole hydrochloride have been studied over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that it can maintain its inhibitory effects on SRC kinase activity over extended periods, making it a reliable tool for biochemical research . Degradation products may form over time, which could potentially affect its efficacy.
Dosage Effects in Animal Models
The effects of 3-Aminomethyl-7-azaindole hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-Aminomethyl-7-azaindole hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, the compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity .
Transport and Distribution
Within cells and tissues, 3-Aminomethyl-7-azaindole hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, it has been shown to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution can also be influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-Aminomethyl-7-azaindole hydrochloride is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target proteins and enzymes. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to particular cellular compartments . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROPGAKRKCJCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-08-7 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)
![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)



![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)

![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)


![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)
